molecular formula C10H16N4O2 B11820803 4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide

4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide

Cat. No.: B11820803
M. Wt: 224.26 g/mol
InChI Key: PNRJYQYPAUETRO-UHFFFAOYSA-N
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Description

4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide is a complex organic compound with the molecular formula C10H16N4O2 and a molecular weight of 224.26 g/mol This compound is characterized by its unique spirocyclic structure, which includes a spiro[44]nonane core, an amino group, a hydroxy group, and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spiro[4.4]nonane core.

    Introduction of functional groups: The amino, hydroxy, and carboximidamide groups are introduced through various chemical reactions, such as nucleophilic substitution and oxidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form various derivatives.

    Reduction: The oxo group can be reduced to form alcohol derivatives.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the oxo group can yield alcohols.

Scientific Research Applications

4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or activating specific enzymes and receptors. Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide: This compound lacks the hydroxy group, which may affect its reactivity and biological activity.

    4-Hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide:

Uniqueness

4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[44]non-3-ene-3-carboximidamide is unique due to its combination of functional groups and spirocyclic structure

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide

InChI

InChI=1S/C10H16N4O2/c1-14-9(15)6(8(12)13-16)7(11)10(14)4-2-3-5-10/h16H,2-5,11H2,1H3,(H2,12,13)

InChI Key

PNRJYQYPAUETRO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C12CCCC2)N)C(=NO)N

Origin of Product

United States

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